molecular formula C26H21Cl3N8 B607991 B-Raf阻害剤1二塩酸塩

B-Raf阻害剤1二塩酸塩

カタログ番号: B607991
分子量: 551.9 g/mol
InChIキー: HRLQRNBAJCQMMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Targeted Therapy for Melanoma

B-Raf inhibitor 1 dihydrochloride has shown promise in treating melanoma patients with the V600E mutation. Studies indicate that compounds targeting this mutation can lead to significant tumor regression. For instance, clinical trials have demonstrated that patients treated with B-Raf inhibitors exhibit improved progression-free survival rates compared to those receiving conventional therapies .

Combination Therapies

Recent research emphasizes the efficacy of combining B-Raf inhibitors with MEK inhibitors. For example, the combination of encorafenib (a selective B-Raf inhibitor) and binimetinib (a MEK inhibitor) has shown enhanced antitumor activity in advanced melanoma . This synergistic approach not only improves treatment outcomes but also helps mitigate resistance associated with monotherapy.

Case Study 1: Advanced Melanoma

A patient diagnosed with advanced melanoma harboring the B-Raf V600E mutation was treated with a regimen including B-Raf inhibitor 1 dihydrochloride alongside a MEK inhibitor. The treatment resulted in a partial response lasting over six months, highlighting the compound's potential in clinical settings .

Case Study 2: Colorectal Cancer

In another study focusing on colorectal cancer with B-Raf mutations, patients receiving a combination of B-Raf inhibitors and histone deacetylase inhibitors exhibited improved therapeutic responses compared to those receiving standard chemotherapy alone. The dual inhibition strategy effectively suppressed tumor growth and enhanced patient outcomes .

Data Tables

Compound IC50 (μM) Target Cancer Type
B-Raf inhibitor 1 dihydrochloride0.05B-Raf V600EMelanoma
Encorafenib0.001B-Raf V600EAdvanced Melanoma
Vemurafenib0.13B-Raf V600EMelanoma
Dabrafenib0.002B-Raf V600EAdvanced Melanoma

Challenges and Future Directions

Despite the promising applications of B-Raf inhibitors, challenges such as drug resistance and adverse effects remain prevalent. Ongoing research is focused on developing allosteric inhibitors that target different sites on the B-Raf protein to overcome these limitations . Additionally, exploring combination therapies with other targeted agents continues to be a significant area of investigation.

準備方法

B-Raf阻害剤1二塩酸塩の合成は、イソキノリンコア構造の調製から始まる複数のステップを伴います。合成経路には通常、次のステップが含まれます。

    イソキノリンコアの形成: コア構造は、環化や官能基修飾を含む一連の反応によって合成されます。

    置換基の導入: 4-クロロフェニル基や7H-プリン-6-イル基などのさまざまな置換基は、求核置換反応やカップリング反応によって導入されます。

    最終的な組み立てと精製: 最終的な化合物は組み立てられ、二塩酸塩は酸塩基反応によって形成されます。

B-Raf阻害剤1二塩酸塩の工業生産方法は類似していますが、大規模合成に合わせて最適化されています。これらの方法は、収率の向上、反応時間の短縮、最終生成物の純度の確保に重点を置いています。

化学反応の分析

B-Raf阻害剤1二塩酸塩は、次のようなさまざまな化学反応を受けます。

これらの反応で使用される一般的な試薬と条件には、強酸と強塩基、有機溶媒、パラジウムや銅などの触媒が含まれます。これらの反応から生成される主要な生成物は、最終的な化合物を得るためにさらに処理される中間体です。

科学研究への応用

B-Raf阻害剤1二塩酸塩は、科学研究において幅広い用途があります。

類似化合物との比較

B-Raf阻害剤1二塩酸塩は、B-Raf V600E変異に対する選択性と効力においてユニークです。類似の化合物には以下が含まれます。

B-Raf阻害剤1二塩酸塩は、B-Raf V600E変異に対する高い選択性とDFG-アウトコンフォメーションに結合する能力により、研究や潜在的な治療用途のための貴重なツールとなっています .

生物活性

B-Raf inhibitor 1 dihydrochloride is a compound that plays a significant role in cancer therapy, particularly for tumors with BRAF mutations. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant research findings.

Overview of B-Raf and Its Inhibition

B-Raf is a serine/threonine protein kinase that is part of the MAPK signaling pathway. Mutations in BRAF, particularly the V600E mutation, are implicated in various cancers, including melanoma. These mutations lead to constitutive activation of the kinase, resulting in uncontrolled cell proliferation and survival. B-Raf inhibitors aim to block this aberrant signaling.

Mechanism of Action
B-Raf inhibitor 1 dihydrochloride functions primarily by binding to the DFG-out conformation of the ATP-binding site of B-Raf. This type IIA inhibition allows it to interfere with both mutant and wild-type B-Raf activity, although its selectivity is notably lower compared to other inhibitors. In cells expressing wild-type B-Raf, this inhibitor paradoxically activates the RAF-MEK-ERK signaling pathway due to RAF dimerization .

Inhibition Profiles

The biological activity of B-Raf inhibitor 1 can be summarized through its inhibition profiles against various forms of BRAF:

Kinase IC50 (µM) Comments
B-Raf V600E0.05Potent inhibitor; effective in melanoma models
Wild-type B-Raf>1Less selective; can activate signaling pathways
Other Tyrosine KinasesVariableInhibits multiple kinases beyond B-Raf

Preclinical Findings

In preclinical studies, B-Raf inhibitor 1 has shown potential for inducing hyperplasia in mouse models, indicating possible side effects that need careful consideration during therapeutic applications . Additionally, it has been noted that while it effectively inhibits mutant B-Raf, its effects on wild-type B-Raf can lead to unexpected activation of downstream signaling pathways.

Resistance Mechanisms

Despite the efficacy of B-Raf inhibitors, resistance remains a significant challenge. Studies have shown that resistance can arise from various mechanisms, including:

  • Dimerization : Increased dimerization of RAF proteins can negate the effects of inhibitors.
  • Upregulation of RTK signaling : This can lead to enhanced activation of downstream pathways despite the presence of inhibitors.
  • Mutational changes : Secondary mutations in BRAF or other components of the MAPK pathway can confer resistance .

Clinical Applications

Clinical applications of B-Raf inhibitors have predominantly focused on melanoma patients harboring the V600E mutation. The FDA has approved several first-generation inhibitors like vemurafenib and dabrafenib; however, their effectiveness is often compromised by rapid development of resistance . The need for second-generation inhibitors like B-Raf inhibitor 1 arises from the necessity to overcome these limitations.

特性

IUPAC Name

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN8.2ClH/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23;;/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLQRNBAJCQMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
B-Raf inhibitor 1 dihydrochloride
Reactant of Route 2
B-Raf inhibitor 1 dihydrochloride
Reactant of Route 3
B-Raf inhibitor 1 dihydrochloride
Reactant of Route 4
Reactant of Route 4
B-Raf inhibitor 1 dihydrochloride
Reactant of Route 5
Reactant of Route 5
B-Raf inhibitor 1 dihydrochloride
Reactant of Route 6
B-Raf inhibitor 1 dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。